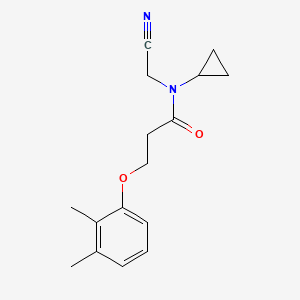
N-(cyanomethyl)-N-cyclopropyl-3-(2,3-dimethylphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Chemical Synthesis and Reactivity N-(cyanomethyl)-N-cyclopropyl-3-(2,3-dimethylphenoxy)propanamide, due to its complex structure, could be of interest in the field of chemical synthesis and reactivity studies. Compounds with similar structures have been investigated for their potential as intermediates in organic synthesis. For instance, the direct transformation of N,N-dimethylformamide to the cyano group in certain aromatic compounds has been explored, offering alternative methods for aryl nitrile preparation, albeit currently limited to specific substrates like indoles and benzofurans (Ding & Jiao, 2011). Such research highlights the versatility and potential of cyanomethyl-containing compounds in synthetic chemistry.
Herbicidal Activity Compounds with structural features similar to this compound have been studied for their herbicidal properties. For example, transformation studies of certain herbicides in soil have shown that compounds can undergo various chemical changes, leading to products with different levels of herbicidal activity (Yih, Swithenbank, & McRae, 1970). This indicates that the compound could potentially be investigated for herbicidal applications, given the structural similarities and reactivity patterns with known herbicidal compounds.
Enzyme Inhibition The inhibition of specific enzymes by cyanamide-related compounds has been documented, suggesting potential research avenues for this compound in this area. Cyanamide, for instance, has been shown to be a potent inhibitor of aldehyde dehydrogenase in the liver, albeit less effective in the brain, suggesting selective enzyme inhibition properties (Deitrich, Troxell, & Worth, 1976). Research into similar compounds could unveil new insights into enzyme inhibition and potential therapeutic applications.
Antidepressant Potential Compounds structurally related to this compound have been evaluated for their antidepressant properties. A study on substituted 3-amino-1,1-diaryl-2-propanols highlighted the potential of such compounds in acting as antidepressant agents, with certain analogues demonstrating good activity in biochemical and pharmacological animal models of depression (Clark et al., 1979). This suggests that the compound of interest could be explored for its potential effects on depressive disorders, given the structural and functional similarities.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3-(2,3-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-4-3-5-15(13(12)2)20-11-8-16(19)18(10-9-17)14-6-7-14/h3-5,14H,6-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBPUSBZPBRSQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCC(=O)N(CC#N)C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide](/img/structure/B2877825.png)
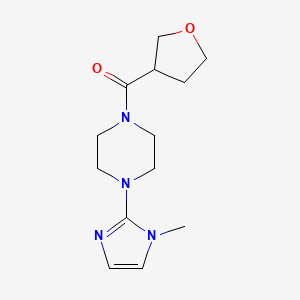
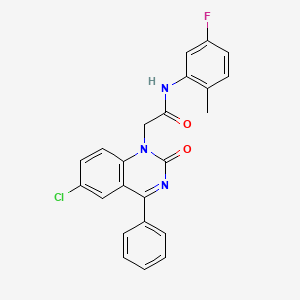
![7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde](/img/structure/B2877829.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2877830.png)
![3-[(Butylcarbamoyl)amino]-4-methylbenzoic acid](/img/structure/B2877831.png)
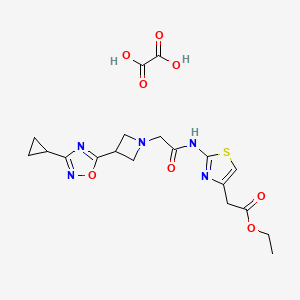
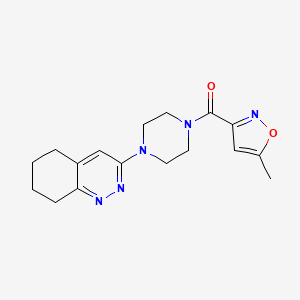
![Methyl 2-[6-(2,4-dimethoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2877838.png)


![2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B2877842.png)
![2-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2877847.png)